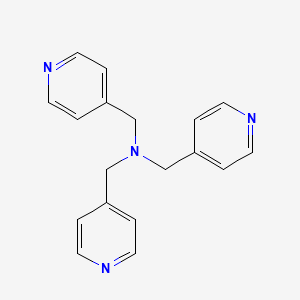
Tris(pyridin-4-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(pyridin-4-ylmethyl)amine is an organic compound with the molecular formula C18H18N4. It is a tripodal ligand, meaning it has three arms that can coordinate to a central metal atom. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tris(pyridin-4-ylmethyl)amine can be synthesized through a multi-step process. One common method involves the reaction of pyridine-4-carboxaldehyde with ammonia to form pyridine-4-carboxamide. This intermediate is then reduced to pyridine-4-methylamine, which is subsequently reacted with formaldehyde and ammonia to yield this compound .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Tris(pyridin-4-ylmethyl)amine undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with metal ions such as copper(II), manganese(II), and lanthanides.
Redox Reactions: The compound can participate in redox reactions, particularly when coordinated to redox-active metals.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts (e.g., copper(II) chloride) in solvents like methanol or ethanol.
Redox Reactions: Often require oxidizing or reducing agents, depending on the desired oxidation state of the metal center.
Major Products Formed
Coordination Complexes: These complexes can exhibit unique properties such as luminescence or catalytic activity.
Applications De Recherche Scientifique
Tris(pyridin-4-ylmethyl)amine has a wide range of applications in scientific research:
Biology: Investigated for its potential in biological imaging and as a component in drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents, particularly in cancer treatment[][7].
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of tris(pyridin-4-ylmethyl)amine primarily involves its ability to coordinate to metal ions. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and stability. The compound can also participate in redox reactions, influencing the oxidation state of the metal and thereby affecting its catalytic or luminescent properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pyridin-2-ylmethyl)amine: Similar tripodal ligand but with pyridine rings attached at the 2-position instead of the 4-position.
Tris(pyridin-3-ylmethyl)amine: Another variant with pyridine rings attached at the 3-position.
Uniqueness
Tris(pyridin-4-ylmethyl)amine is unique due to its specific coordination geometry and electronic properties, which can lead to distinct reactivity and stability compared to its analogs. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in coordination chemistry and materials science .
Propriétés
Formule moléculaire |
C18H18N4 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-pyridin-4-yl-N,N-bis(pyridin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C18H18N4/c1-7-19-8-2-16(1)13-22(14-17-3-9-20-10-4-17)15-18-5-11-21-12-6-18/h1-12H,13-15H2 |
Clé InChI |
QPDWAVKNXPQOOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CN(CC2=CC=NC=C2)CC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)
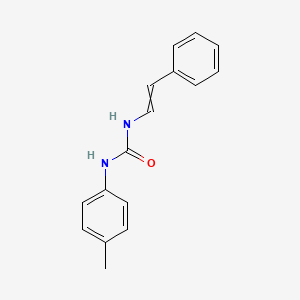
![1,5-Cyclooctadiene [4-(diphenylphosphanyl)butyl]diphenylphosphane rhodium tetrafluoroborate](/img/structure/B12513258.png)
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
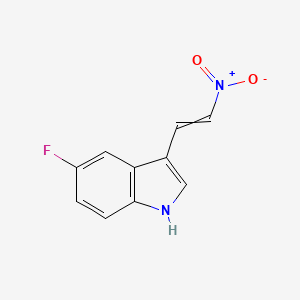
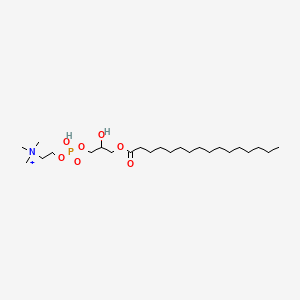
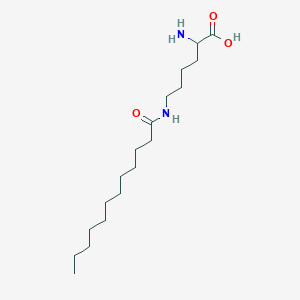
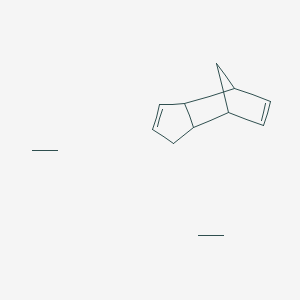

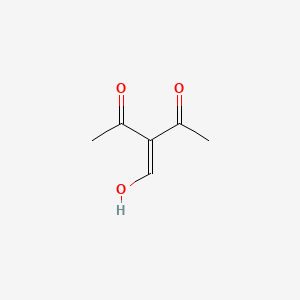
![3-[2-(4-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B12513310.png)
![2-[2-(2-Chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B12513311.png)
![Butanoic acid, 4-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-4-oxo-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B12513315.png)
